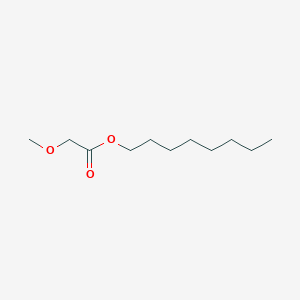

Octyl 2-methoxyacetate

Description

Significance and Contextual Placement within Advanced Organic Synthesis

The true significance of Octyl 2-methoxyacetate in advanced organic synthesis is best understood by examining the reactivity of the methoxyacetyl group. Research has shown that the methoxyacetyl moiety can be a valuable tool in complex synthetic pathways, particularly in glycosylation and as a selectively removable protecting group.

One of the key challenges in carbohydrate chemistry is the controlled formation of glycosidic bonds. clockss.org The methoxyacetate (B1198184) group has been studied as an effective catalytic mediator in these reactions. It can be used for the selective esterification of 1-hydroxy sugars, facilitating dehydrative coupling with various alcohols to form the desired glycosides. clockss.org While a specific attempt to use octyl methoxyacetate in one such transesterification process did not yield the desired glycoside, the underlying principle highlights the potential utility of methoxyacetate esters in this field. clockss.org The methoxyacetyl group, when activated by a metal ion, can become a good leaving group, which is crucial for facilitating the glycosylation reaction. clockss.org

Furthermore, the methoxyacetyl group offers advantages in protecting group chemistry. A study demonstrated that the methanolysis of octyl methoxyacetate, catalyzed by Ytterbium(III) triflate (Yb(OTf)3), is significantly faster—over 300 times—than that of the corresponding octyl acetate (B1210297). acs.org This vast difference in reactivity allows for the selective removal of the methoxyacetyl group in the presence of other ester groups like acetates and benzoates, as well as acid-sensitive ether protecting groups. acs.org This selectivity is a highly desirable feature in the multi-step synthesis of complex organic molecules, where differential deprotection is often a critical requirement.

While research on this compound is specific, the broader class of methoxyacetate esters, such as ethyl 2-methoxyacetate, are employed in the synthesis of complex heterocyclic structures like quinolinones, which are cores for certain alkaloids. acs.org This underscores the fundamental utility of the methoxyacetate synthon in building complex molecular architectures.

Interdisciplinary Relevance and Emerging Research Frontiers

The potential applications of this compound extend beyond traditional organic synthesis into various interdisciplinary fields, largely driven by the combined properties of its functional groups.

An important emerging frontier is the field of biocatalysis, which merges organic chemistry with biotechnology to develop greener and more efficient synthetic processes. diva-portal.orgresearchgate.net Lipases, a class of enzymes, are widely used for the kinetic resolution of alcohols and amines. In these processes, acyl donors are required, and studies have shown that esters like isopropyl 2-methoxyacetate and ethyl 2-methoxyacetate are effective reagents. diva-portal.org The use of enzymes to produce enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, and methoxyacetate esters are valuable tools in this area. researchgate.net This suggests a potential role for this compound as an acyl donor in enzymatic reactions, where the octyl group could influence substrate solubility or enzyme-substrate interactions.

In medicinal chemistry and drug discovery, the methoxyacetate moiety has been incorporated into molecules designed for biological activity. For instance, a phenyl 2-methoxyacetate derivative was synthesized as part of a project to create novel inhibitors for the cyclooxygenase-1 (COX-1) enzyme, inspired by marine natural products. nih.gov The parent compound, methoxyacetate itself, is the conjugate base of methoxyacetic acid, and related compounds have been classified as potential immunosuppressive agents. nih.gov

The long alkyl chain of the octyl group also has relevance in other scientific domains. For example, studies on the virucidal properties of ionic liquids have shown that cations featuring octyl side chains can be effective against certain viruses, indicating the role of such lipophilic chains in disrupting viral structures. frontiersin.org While this research does not involve this compound directly, it highlights the potential for the octyl group to mediate interactions with biological membranes or surfaces, suggesting a research frontier for this compound in materials science or biomedical applications where surface activity is desired.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29267-10-5 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

octyl 2-methoxyacetate |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-14-11(12)10-13-2/h3-10H2,1-2H3 |

InChI Key |

ISJIUHNRFYBWCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)COC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octyl 2 Methoxyacetate and Analogues

Catalytic Esterification and Transesterification Strategies

Catalytic esterification and transesterification are foundational methods for the production of esters like octyl 2-methoxyacetate. These processes involve the direct coupling of an acid and an alcohol or the exchange of an alcohol group in an existing ester.

Direct Dehydrative Condensation Approaches

Direct dehydrative condensation, commonly known as Fischer esterification, is a primary route for synthesizing this compound. This equilibrium-driven process involves the reaction of 2-methoxyacetic acid with 1-octanol (B28484) in the presence of an acid catalyst to produce the ester and water. To drive the reaction toward the product, water is typically removed as it is formed.

A range of catalysts can be employed for this transformation. Traditional homogeneous catalysts include mineral acids like sulfuric acid. However, heterogeneous catalysts are increasingly favored due to their ease of separation and recyclability. Natural clays, such as halloysite, have demonstrated high efficiency as cost-effective, reusable catalysts for the esterification of various biomass-derived carboxylic acids with alcohols. nih.govnih.gov In a typical procedure, the carboxylic acid, an excess of the alcohol, and the catalyst are heated in a sealed vessel. Optimized conditions for similar systems have been reported at temperatures around 170 °C with a 10 mol % catalyst loading, leading to high yields of the corresponding ester, often exceeding 90%. nih.gov

Table 1: Optimized Conditions for Halloysite-Catalyzed Esterification

| Parameter | Value |

| Catalyst | Halloysite |

| Catalyst Loading | 10 mol % |

| Temperature | 170 °C |

| Reaction Time | 24 h |

| Typical Yield | >90% |

Transesterification Processes for Octyl Ester Formation

Transesterification offers an alternative pathway, wherein an existing ester, such as methyl 2-methoxyacetate, reacts with 1-octanol to form this compound and methanol (B129727). This reaction is also an equilibrium process and can be catalyzed by either acids or bases. masterorganicchemistry.com The mechanism under basic conditions involves the nucleophilic attack of an alkoxide (e.g., sodium octoxide) on the ester carbonyl, leading to a tetrahedral intermediate that subsequently eliminates a methoxide (B1231860) ion. masterorganicchemistry.com

To enhance the conversion and yield, strategies are employed to shift the equilibrium to the product side. A highly effective method is the selective removal of the methanol byproduct from the reaction mixture. This can be achieved using techniques like pervaporation with methanol-permselective membranes, such as those made from FAU-type zeolite. researchgate.net By continuously removing methanol, the reverse reaction is suppressed, which can significantly increase the conversion of the starting ester. researchgate.net

Enantioselective Esterification Techniques Utilizing Biocatalysts and Transition Metals

For the synthesis of chiral ester analogues, enantioselective esterification is a critical technology. While this compound itself is achiral, these methods are paramount for producing optically active analogues from chiral precursors.

Biocatalysis: Enzymes, particularly lipases, are widely used as biocatalysts for ester synthesis due to their high selectivity and ability to function under mild conditions, often in solvent-free systems. acs.orgnih.gov Immobilized Candida antarctica lipase (B570770) B (commercially known as Novozym 435) is a highly effective catalyst for the direct esterification of various carboxylic acids with octanol (B41247). acs.orgnih.gov Research on the synthesis of octyl hydroxyphenylpropionate demonstrated that reaction parameters such as temperature, enzyme amount, and reaction time are crucial for achieving high conversion rates. acs.orgnih.gov Optimal conditions for similar lipase-catalyzed esterifications have been identified around 53 °C, achieving molar conversions as high as 95.9%. acs.org This biocatalytic approach is directly applicable to the synthesis of this compound and its analogues.

Transition Metals: Chiral transition metal complexes are also employed for the kinetic resolution of racemic alcohols and acids via enantioselective esterification. While not directly applied to the synthesis of the achiral this compound, the principles are relevant for creating chiral analogues. Furthermore, methods for the direct esterification of chiral α-methoxy acids, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), have been developed using condensing agents, demonstrating pathways to synthesize complex chiral esters. researchgate.netacs.org

Table 2: Comparison of Catalytic Methods for Octyl Ester Formation

| Method | Catalyst Type | Key Features |

| Direct Condensation | Heterogeneous (e.g., Halloysite) | Recyclable, high yield, high temperature |

| Transesterification | Acid/Base or Zeolite Membrane | Equilibrium-driven, byproduct removal enhances yield |

| Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild conditions, solvent-free options |

Synthesis via Precursor Transformation and Derivatization

The synthesis of this compound relies on the availability of its precursor, 2-methoxyacetic acid or its esters. Advanced methodologies focus on the efficient and novel production of these key building blocks.

Preparation from 2-Methoxyacetate Derivatives (e.g., Oxidative Deamination Pathways of 2-Methoxyethylamine (B85606) to 2-Methoxyacetate)

The synthesis of 2-methoxyacetic acid can be achieved through the transformation of readily available precursors. A notable pathway is the oxidation of primary amines. Specifically, 2-methoxyethylamine can be converted directly to 2-methoxyacetate through catalytic oxidative deamination. nih.gov This transformation has been achieved quantitatively using a ruthenium-based catalyst in an alkaline water/dioxane solution. The process uses water as the oxidant and liberates hydrogen gas, representing a green chemical approach that avoids sacrificial oxidants. nih.gov This reaction proceeds by heating the amine in the presence of the catalyst, yielding the corresponding carboxylate. nih.gov

Other established industrial routes to 2-methoxyacetic acid include the oxidation of 2-methoxyethanol (B45455) using oxygen in the presence of platinum-containing heterogeneous catalysts. justia.comwikipedia.orggoogle.com This process is typically conducted in water at temperatures between 20 and 100 °C. justia.com

Carbonylation Strategies for Methoxyacetate (B1198184) Production (e.g., Methyl Methoxyacetate Synthesis)

Carbonylation reactions, which involve the introduction of carbon monoxide (CO) into a molecule, provide a powerful method for synthesizing methoxyacetate esters. Methyl methoxyacetate is a key intermediate that can be subsequently converted to this compound via transesterification.

One major strategy involves the carbonylation of dimethoxymethane (B151124) (DMM, also known as methylal). This gas-phase reaction can be catalyzed by solid acids, such as zeolites. catalysis.ru Another approach utilizes a solution of boron trifluoride and methanol with a copper (I) or silver carbonyl complex to react DMM or formaldehyde (B43269) with CO at lower pressures and temperatures. googleapis.com These methods provide a direct route from C1 feedstocks (methanol, formaldehyde, CO) to the methoxyacetate structure. A Chinese patent describes a method using methylal and formic acid with catalysts like p-toluenesulfonic acid or molecular sieves at temperatures of 100-180°C and pressures of 1-3 MPa to produce methyl methoxyacetate with high selectivity and yield. google.com

Table 3: Summary of Precursor Synthesis Methods

| Precursor | Starting Material(s) | Method | Key Features |

| 2-Methoxyacetate | 2-Methoxyethylamine | Catalytic Oxidative Deamination | Quantitative yield, H₂ liberation, avoids sacrificial oxidants |

| 2-Methoxyacetic Acid | 2-Methoxyethanol | Catalytic Oxidation (Pt catalyst) | Industrial route, uses O₂ as oxidant |

| Methyl Methoxyacetate | Dimethoxymethane, CO | Gas-Phase Carbonylation | Utilizes solid acid catalysts |

| Methyl Methoxyacetate | Methylal, Formic Acid | Catalytic Condensation | High selectivity and yield under moderate conditions |

Integration into Multi-Component and Tandem Reaction Sequences (e.g., Quinolinone Synthesis via Ethyl 2-Methoxyacetate)

Quinolinone scaffolds are prevalent in many biologically active compounds and pharmaceuticals. nih.govnih.gov The synthesis of quinolinone derivatives can be achieved through various MCRs, often involving the condensation of anilines, aldehydes, and a third component that provides a two-carbon unit. In this context, an alkyl 2-methoxyacetate could serve as this third component.

A plausible tandem reaction sequence for the synthesis of a quinolinone derivative, analogous to established methods, could involve the initial condensation of an aniline (B41778) with an aldehyde to form a Schiff base. This intermediate could then react with the enolate of this compound. Subsequent intramolecular cyclization and dehydration would then lead to the formation of the quinolinone ring system. The methoxy (B1213986) group in the ester provides a handle for further functionalization or can influence the electronic properties of the resulting molecule.

The integration of alkyl 2-methoxyacetates into such reaction sequences demonstrates the utility of these esters as versatile building blocks in the construction of complex molecular architectures. The efficiency of these one-pot syntheses aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and purification procedures. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in the modern chemical industry to minimize environmental impact and enhance the sustainability of chemical processes. The synthesis of this compound can be evaluated and optimized through the lenses of atom economy and the use of sustainable catalysts.

Atom Economy and Waste Minimization in Ester Formation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. youtube.com

The synthesis of this compound is typically achieved through Fischer esterification of methoxyacetic acid with octanol, or via transesterification of a methyl or ethyl 2-methoxyacetate with octanol.

Fischer Esterification: Methoxyacetic Acid + Octanol → this compound + Water

To illustrate the concept of atom economy, a hypothetical calculation for the Fischer esterification of methoxyacetic acid with octanol is presented below.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| Methoxyacetic Acid | C₃H₆O₃ | 90.08 |

| Octanol | C₈H₁₈O | 130.23 |

| Total Reactant Mass | 220.31 | |

| This compound | C₁₁H₂₂O₃ | 202.29 |

| Water (Byproduct) | H₂O | 18.02 |

| Total Product Mass | 220.31 |

Calculation of Atom Economy:

Formula: (Molecular Mass of Desired Product / Sum of Molecular Masses of all Reactants) x 100%

Calculation: (202.29 g/mol / 220.31 g/mol ) x 100% = 91.8%

This high atom economy indicates that the Fischer esterification is an efficient process in terms of incorporating reactant atoms into the desired product. The only byproduct is water, which is environmentally benign.

Strategies for waste minimization in industrial ester production focus on several key areas:

Process Optimization: Improving reaction conditions to maximize yield and reduce the formation of byproducts. blazingprojects.com

Catalyst Selection: Utilizing recyclable or reusable catalysts to avoid the generation of catalyst-related waste. blazingprojects.com

Solvent Management: Using greener solvents or solvent-free conditions where possible.

Recycling of Unreacted Materials: Implementing processes to recover and reuse unreacted starting materials. utexas.edu

Development and Application of Sustainable Catalytic Systems

The choice of catalyst is crucial in developing green and sustainable esterification processes. Traditional homogeneous acid catalysts like sulfuric acid, while effective, pose challenges related to corrosion, catalyst separation, and waste generation. begellhouse.combegellhouse.com Consequently, significant research has been directed towards the development of heterogeneous and reusable catalysts.

Heterogeneous Acid Catalysts: Solid acid catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosivity. researchgate.net Examples of heterogeneous catalysts that can be applied to the synthesis of octyl esters include:

Sulfated Zirconia (SZr): This solid superacid has shown high activity and selectivity in the solvent-free esterification of phthalic acid with n-octanol, demonstrating its potential for producing other octyl esters. It is also reported to be stable for multiple reaction cycles. researchgate.net

Silica-supported Sulfuric Acid: This catalyst has been successfully used for the synthesis of n-octyl acetate (B1210297), achieving high conversions. Its preparation is relatively simple, and it can be recycled multiple times. begellhouse.combegellhouse.com

Ion-Exchange Resins (e.g., Amberlyst-15): These polymeric resins with sulfonic acid groups are effective catalysts for esterification reactions and can be easily filtered off and reused. begellhouse.com

The following table summarizes the performance of some sustainable catalysts in the synthesis of octyl esters, providing insights into their potential application for this compound production.

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reusability |

| Sulfated Zirconia (SZr) researchgate.net | Phthalic acid, n-octanol | 160 | 6 | 88 | Stable for 5 cycles |

| Silica (B1680970) Sulfuric Acid begellhouse.combegellhouse.com | Acetic acid, n-octanol | 75 | - | 92.7 | Reusable for 4 cycles |

| Amberlyst-15 begellhouse.com | Acetic acid, n-octanol | - | - | - | Recyclable |

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. The use of immobilized lipases, such as Candida antarctica lipase B (CALB), offers a green alternative for the synthesis of specialty esters. researchgate.net These biocatalysts can be used in solvent-free systems and are reusable, minimizing waste and energy consumption. The enzymatic kinetic resolution of chiral amines has been shown to be more efficient when using alkyl methoxyacetates as acyl donors compared to traditional acetate esters, highlighting the compatibility of the methoxyacetate structure with enzymatic catalysis. researchgate.net

The development and adoption of these sustainable catalytic systems are crucial for the environmentally responsible production of this compound and other specialty esters, aligning with the broader goals of green chemistry.

Mechanistic Investigations of Reactions Involving Octyl 2 Methoxyacetate

Fundamental Reaction Pathways

Detailed Mechanisms of Ester Hydrolysis and Formation

The hydrolysis of octyl 2-methoxyacetate, the reverse of its formation, can be catalyzed by either acid or base. Both pathways involve a nucleophilic acyl substitution mechanism, proceeding through a tetrahedral intermediate. ucalgary.ca

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is reversible and begins with the protonation of the carbonyl oxygen of the ester. youtube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. ucalgary.cachemguide.co.uk The subsequent steps involve proton transfers to form a better leaving group (octanol) and elimination of this group to yield the protonated 2-methoxyacetic acid. Finally, deprotonation of this species regenerates the acid catalyst and gives the final carboxylic acid product. youtube.com The entire process is in equilibrium, and the reverse of this mechanism is the Fischer esterification for the formation of this compound from 2-methoxyacetic acid and octanol (B41247). masterorganicchemistry.com

The multi-step mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is activated by an acid catalyst, typically a hydronium ion (H₃O⁺). chemguide.co.uk

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon. chemguide.co.uk

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the leaving group: The protonated hydroxyl group leaves as a neutral water molecule in ester formation, or in hydrolysis, the protonated alkoxy group (octanol) is eliminated.

Deprotonation: The final proton is removed from the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst. ucalgary.ca

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydrolysis of this compound is effectively irreversible. youtube.com The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the octoxide ion (CH₃(CH₂)₇O⁻) as the leaving group. The octoxide ion is a stronger base than the resulting carboxylate ion and therefore deprotonates the newly formed 2-methoxyacetic acid in a rapid, irreversible acid-base reaction. This final step drives the reaction to completion, forming sodium 2-methoxyacetate and octanol. youtube.com

The mechanism for base-promoted hydrolysis involves:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon. ucalgary.ca

Formation of a tetrahedral intermediate: A transient species with a negatively charged oxygen is formed. youtube.com

Elimination of the alkoxide: The intermediate collapses, and the octoxide ion is expelled.

Deprotonation: The octoxide ion deprotonates the carboxylic acid, forming the carboxylate salt and octanol. youtube.com

Mechanistic Aspects of Oxidative Deamination for 2-Methoxyacetate Precursors

While this compound itself does not undergo oxidative deamination, its precursors, particularly amino acids with a methoxy (B1213986) group at the alpha-position, could be subject to this reaction. Oxidative deamination is a critical metabolic pathway for the breakdown of amino acids, involving the removal of an amine group and its replacement with a ketone or aldehyde. wikipedia.orgtaylorandfrancis.com This process typically occurs in the liver and is catalyzed by enzymes such as glutamate (B1630785) dehydrogenase (GDH) and monoamine oxidase (MAO). wikipedia.orgyoutube.com

The general mechanism of oxidative deamination involves the oxidation of the amino acid to an imino acid, which is then hydrolyzed to an α-keto acid and ammonia. wikipedia.org For a hypothetical precursor like 2-amino-2-methoxyacetic acid, the oxidative deamination would proceed as follows:

Oxidation: The amino acid is oxidized, with a coenzyme such as NAD⁺ or FAD being reduced. This step forms an unstable imino acid intermediate.

Hydrolysis: The imino acid intermediate spontaneously reacts with water to produce an α-keto acid (in this case, 2-oxo-2-methoxyacetic acid) and ammonia. wikipedia.org

The resulting α-keto acid could then potentially be further metabolized. Enzymes like glutamate dehydrogenase play a significant role in this process by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. taylorandfrancis.com Similarly, monoamine oxidases are involved in the oxidative deamination of monoamine neurotransmitters. youtube.com

Studies on Sigmatropic Rearrangements of Related Ester Derivatives

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. While there is no specific literature on sigmatropic rearrangements of this compound itself, studies on related ester derivatives provide insight into potential transformations. squarespace.combeilstein-journals.org Of particular relevance are youtube.comrsc.org and rsc.orgrsc.org-sigmatropic rearrangements.

A rsc.orgrsc.org-sigmatropic rearrangement, such as the Claisen rearrangement, could be envisioned for a hypothetical allyl 2-methoxyacetate derivative. In this scenario, the allyl ester would rearrange upon heating to form an unsaturated carboxylic acid derivative. The mechanism is concerted, proceeding through a cyclic six-membered transition state.

Similarly, youtube.comrsc.org-sigmatropic rearrangements are known for certain ester derivatives, particularly those containing allylic sulfoxides or related systems. grafiati.com These rearrangements also proceed through a concerted, five-membered cyclic transition state. For a related derivative of this compound to undergo such a rearrangement, it would need to possess the appropriate structural features, such as an adjacent atom capable of stabilizing a negative charge and a pi system to allow for the concerted bond migration.

Gas-Phase Fragmentation Mechanisms

Mass spectrometry is a powerful analytical technique for determining the structure of organic compounds. The fragmentation patterns observed in the mass spectrum of this compound provide valuable information about its structure and stability in the gas phase.

Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates

Under electron ionization (EI) conditions, methoxyacetates derived from secondary alcohols exhibit characteristic fragmentation patterns. researchgate.net A key observation is that the formation of a methoxyacetic acid cation-radical or protonated methoxyacetic acid does not occur to a significant extent. Instead, α-cleavages near the acyloxy group are prominent. researchgate.net

For secondary alcohol methoxyacetates, peaks at m/z 89, 103, and 117 are often observed, corresponding to α-cleavages near the methoxyacetoxy group. researchgate.net These cleavages are followed by a skeletal rearrangement and the elimination of a neutral carbon monoxide (CO) molecule to form resonance-stabilized ions. researchgate.net

Elucidation of Skeletal Rearrangements and Neutral Molecule Eliminations

Detailed studies using high-resolution mass spectrometry and metastable ion analysis have shown that the fragmentation of secondary alcohol methoxyacetates involves significant skeletal rearrangements. researchgate.net One unexpected finding is the nearly equal extent of the elimination of methoxyacetic acid or the methoxyacetoxy radical from the molecular ion. researchgate.net

A common fragmentation pathway for esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. whitman.edu This results in the elimination of a neutral alkene molecule. In the case of this compound, this would involve the elimination of octene.

Another important fragmentation pathway is the cleavage of the bond alpha to the carbonyl group, which can lead to the formation of a resonance-stabilized acylium ion. whitman.edu The loss of the alkoxy group (-OR) is also a common fragmentation route for esters. libretexts.org For esters with larger alcohol components, the elimination of a molecule of acid, analogous to the loss of water from alcohols, can be a prevalent rearrangement. whitman.edu

Table of Characteristic Mass Spectral Fragments for Related Esters

| m/z Value | Proposed Fragment Structure/Origin | Significance |

|---|---|---|

| M-18 | [M-H₂O]⁺ | Loss of water, common in alcohols and can occur in esters with long alkyl chains. libretexts.org |

| M-29 | [M-C₂H₅]⁺ | Loss of an ethyl radical, indicative of an ethyl group in the molecule. libretexts.org |

| M-45 | [M-COOH]⁺ | Loss of a carboxyl group, characteristic of carboxylic acids but can occur in some ester fragmentations. libretexts.org |

| 43 | [CH₃CO]⁺ | Acylium ion, very common for acetate (B1210297) esters. whitman.edu |

| 59 | [C₂H₅COO]⁺ or [CH₃O=CHCH₃]⁺ | Can arise from propionate (B1217596) esters or from rearrangements. |

| 74 | [CH₃CH₂CH₂COOH]⁺ | McLafferty rearrangement product for butyl esters. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxyacetic acid |

| Octanol |

| Sodium 2-methoxyacetate |

| 2-amino-2-methoxyacetic acid |

| 2-oxo-2-methoxyacetic acid |

| Allyl 2-methoxyacetate |

| Glutamate |

| α-ketoglutarate |

| Ammonia |

| Carbon monoxide |

Catalytic Reaction Mechanistic Elucidation

The study of reaction mechanisms involving this compound is crucial for optimizing synthesis, improving yields, and controlling product selectivity. Catalysts play a central role in these transformations, influencing reaction pathways and kinetics. This section explores the mechanistic details of catalytic reactions involving this ester, focusing on the roles of specific mediators, transition metal complexes, and the impact of reaction conditions.

Role of Catalytic Mediators (e.g., Methoxyacetic Acid in Glycosylation)

While specific studies detailing the role of methoxyacetic acid as a catalytic mediator in glycosylation reactions directly involving this compound are not prevalent in the reviewed literature, the principles of acid catalysis in related ester transformations, such as transesterification, provide a strong mechanistic framework. In acid-catalyzed reactions, a proton donor, analogous to methoxyacetic acid, is essential for activating the ester carbonyl group.

The general mechanism for acid-catalyzed transesterification proceeds through a series of equilibrium steps. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com Following this activation, an alcohol molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. A series of proton transfer steps (deprotonation and protonation) then occurs, ultimately resulting in the elimination of the original alkoxy group and the formation of a new ester. The catalyst is regenerated at the end of the cycle. This sequence is often referred to as a PADPED pattern (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com A catalytic mediator like methoxyacetic acid would serve as the proton source to initiate this cascade, highlighting its critical role in facilitating the reaction.

Investigation of Transition Metal Complex Activity and Selectivity

Transition metal complexes are widely employed as catalysts in organic synthesis due to their efficiency and selectivity. In the context of reactions related to octyl esters, various transition metals have been investigated to understand their activity and to control reaction outcomes.

Palladium-based catalysts, for instance, are effective in coupling reactions for the synthesis of related compounds like octyl methoxy cinnamate. google.com Catalysts such as palladium supported on carbon (Pd/C), palladium(II) acetate (Pd(OAc)₂), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(Ph₃P)₂) have been utilized. google.com The mechanism of such coupling reactions typically involves an oxidative addition of an aryl halide to the Pd(0) complex, followed by migratory insertion of an alkene (like an acrylate) and subsequent reductive elimination to yield the final product and regenerate the catalyst. The choice of ligands and the palladium source can significantly influence catalyst activity and stability.

In transesterification reactions to produce other octyl esters, such as 2-octyl acrylate, titanium-based catalysts like ethyl titanate or 2-octyl titanate have proven effective. google.com The mechanism for titanate-catalyzed transesterification involves the coordination of the ester's carbonyl oxygen to the Lewis acidic titanium center. This coordination enhances the carbonyl carbon's electrophilicity, facilitating the nucleophilic attack by the alcohol. The selectivity of these catalysts can be noteworthy; for example, certain yttrium-based catalysts have been shown to selectively acylate primary alcohols over secondary ones. researchgate.net Similarly, indium(III) iodide catalysts display a preference for the transesterification of esters bearing tertiary alcohol moieties over those with primary alcohol groups. researchgate.net

The following table summarizes examples of transition metal catalysts used in the synthesis of various octyl esters.

| Catalyst | Reactants | Reaction Type | Product |

| 5% Palladium on Carbon (Pd/C) | p-Bromoanisole, Octyl-acrylate | Heck Coupling | Octyl Methoxy Cinnamate |

| Palladium(II) Acetate (Pd(OAc)₂) | p-Bromoanisole, Octyl-acrylate | Heck Coupling | Octyl Methoxy Cinnamate |

| 2-Octyl Titanate | Light Alcohol Acrylate, 2-Octanol | Transesterification | 2-Octyl Acrylate |

| Yttrium Complexes | Alcohols, Isopropenyl Acetate | Acylation | Acylated Alcohols |

| Indium(III) Iodide (InI₃) | Esters, Tertiary Alcohols | Transesterification | Transesterified Esters |

This table presents data compiled from various sources detailing catalytic processes for octyl ester synthesis. google.comgoogle.comresearchgate.net

Influence of Solvent and Temperature on Reaction Kinetics and Selectivity

The reaction environment, specifically the solvent and temperature, exerts a profound influence on the kinetics and selectivity of chemical transformations. chemrxiv.org The rate of a reaction can vary by orders of magnitude depending on the solvent used, which in turn affects product distributions. chemrxiv.org

The polarity of the solvent is a critical factor. The solvent's ability to solvate the reactants versus the transition state can alter the activation energy of the reaction. For reactions where the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state, thereby increasing the reaction rate. Conversely, if the reactants are better solvated than the transition state, a polar solvent may decrease the reaction rate. chemrxiv.org For example, in certain radical addition reactions to alkenes, the addition of any solvent increases the reaction barrier, with the effect being more pronounced with increasing solvent polarity as measured by the dielectric constant. chemrxiv.org

Temperature is another key parameter that directly impacts reaction kinetics, as described by the Arrhenius equation. Generally, an increase in temperature leads to a higher reaction rate. In acid-catalyzed transesterification for biodiesel production, for example, reaction temperature has a strong effect on achieving faster and higher conversions. mdpi.com However, temperature can also influence selectivity. In complex reaction mixtures where multiple products can be formed, temperature changes can alter the relative rates of competing reaction pathways, thus affecting the final product ratio.

In the binary system of octyl methoxycinnamate and ethyl acetate, temperature has been shown to affect volumetric properties such as excess molar volumes, which is indicative of the nature of intermolecular interactions. researchgate.net The system exhibits negative excess volumes that become more negative as the temperature increases, suggesting changes in the interactions and packing efficiency between the solute and solvent molecules. researchgate.net Such interactions are fundamental to how the solvent environment influences the reaction pathway.

The table below shows the effect of temperature on the excess molar volume for a specific mole fraction of octyl methoxycinnamate (OMC) in ethyl acetate, illustrating the physical changes in the solvent environment under different thermal conditions.

| Temperature (K) | Excess Molar Volume (cm³·mol⁻¹) at x_OMC ≈ 0.1 |

| 298.15 | -0.589 |

| 303.15 | -0.627 |

| 308.15 | -0.665 |

| 313.15 | -0.702 |

| 318.15 | -0.738 |

Data adapted from a study on the volumetric properties of the octyl methoxycinnamate + ethyl acetate solvent system. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Mass Spectrometry for Detailed Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For octyl 2-methoxyacetate, electron ionization (EI) is a common method that induces characteristic fragmentation, providing a molecular fingerprint.

Under electron ionization, the fragmentation of methoxyacetates derived from secondary alcohols often follows specific pathways. Unlike many common esters, the formation of a methoxyacetic acid cation-radical is not a typical fragmentation process for these compounds researchgate.net. Instead, fragmentation is characterized by α-cleavages relative to the methoxyacetoxy group, which can be followed by skeletal rearrangements researchgate.net. The molecular ion peak for straight-chain esters may be weak or indiscernible whitman.edulibretexts.org. Key fragmentation pathways for esters include the McLafferty rearrangement and α-cleavage next to the carbonyl group whitman.edumiamioh.edu. For this compound, cleavage of the C-O bond can produce a resonance-stabilized acylium ion (CH₃OCH₂CO⁺) at m/z 73. Another significant fragmentation involves the loss of the octyl group as an alkene (octene) via a McLafferty-type rearrangement, if applicable, or loss of the octyloxy radical.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and its fragments nih.govnih.gov. This precision is crucial for distinguishing between isobaric fragments—ions that have the same nominal mass but different elemental formulas. For this compound (C₁₁H₂₂O₃), HRMS can confirm its molecular formula by measuring its exact mass and comparing it to the theoretical value.

Metastable ion analysis provides valuable information about fragmentation pathways. Metastable ions are ions that have sufficient internal energy to fragment after leaving the ion source but before reaching the detector slideshare.netyoutube.com. These transitions are often observed as broad peaks at non-integer m/z values in the mass spectrum slideshare.net. Studying these ions helps to establish direct parent-daughter ion relationships, confirming the sequence of fragmentation events and providing deeper mechanistic insights researchgate.net. For example, a metastable peak could confirm the transition from the molecular ion to a specific primary fragment ion.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Key Fragments of this compound

| Fragment Ion Formula | Calculated m/z | Proposed Structure/Origin |

|---|---|---|

| [C₁₁H₂₂O₃]⁺˙ | 202.1569 | Molecular Ion |

| [C₈H₁₇]⁺ | 113.1330 | Octyl Cation (from C-O bond cleavage) |

| [C₃H₅O₂]⁺ | 73.0289 | Methoxyacetyl Cation (CH₃OCH₂CO⁺) |

| [C₄H₇O₃]⁺ | 103.0395 | Fragment from cleavage and rearrangement |

| [CH₅O]⁺ | 45.0334 | Protonated Methoxy (B1213986) Fragment (CH₃OH₂⁺) or CH₂=O⁺CH₃ |

Isotopic labeling is a powerful technique used to trace the path of atoms through fragmentation processes, thereby confirming or disproving proposed mechanisms wikipedia.org. By selectively replacing atoms (such as ¹²C, ¹H, or ¹⁶O) with their heavier stable isotopes (¹³C, ²H/D, or ¹⁸O), the mass of specific fragments will shift, allowing for unambiguous identification of their atomic origins nih.govwashington.edu.

For this compound, several labeling strategies could provide mechanistic clarity:

¹⁸O-labeling of the carbonyl oxygen would determine if this oxygen is retained in the m/z 73 acylium ion or lost during other fragmentation events.

Deuterium-labeling (²H) at the α-position of the methoxyacetyl group (CH₃OCD₂COOC₈H₁₇) would help investigate the involvement of these specific hydrogen atoms in rearrangement processes, such as the McLafferty rearrangement.

¹³C-labeling of the methoxy carbon (¹³CH₃OCH₂COOC₈H₁₇) would shift the mass of any fragment containing this group, confirming its presence and helping to elucidate complex rearrangement pathways rsc.org.

These labeling studies, combined with HRMS, provide definitive evidence for the intricate fragmentation pathways of the molecule nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules researchgate.netnih.gov. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy would show characteristic signals for the octyl chain protons (a triplet for the terminal methyl group, multiplets for the methylene groups), a triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-), a singlet for the methoxy group protons (-OCH₃), and a singlet for the methylene protons adjacent to the carbonyl group (-CO-CH₂-O-). ¹³C NMR spectroscopy complements this by showing distinct signals for each unique carbon atom in the molecule mdpi.com.

Advanced 2D NMR techniques are essential for confirming the complete structural assignment:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the signals within the long octyl chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting the distinct structural fragments, for example, by showing a correlation from the methylene protons of the octyl group (-O-CH₂-) to the carbonyl carbon of the methoxyacetyl group, confirming the ester linkage .

Furthermore, NMR can be used for real-time reaction monitoring. By acquiring spectra at regular intervals, the consumption of reactants (e.g., 1-octanol (B28484) and methoxyacetyl chloride) and the formation of this compound can be quantified, providing valuable kinetic data without the need for sample extraction nih.govacs.orgresearchgate.net. This is particularly useful for optimizing reaction conditions such as temperature, catalyst loading, and reaction time beilstein-journals.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound Predicted values are based on standard chemical shift ranges and may vary based on solvent and other experimental conditions.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| CH₃- (octyl) | ~0.88 (t) | ~14.1 |

| -(CH₂)₅- (octyl) | ~1.2-1.4 (m) | ~22.7, 25.9, 29.2 (multiple) |

| -O-CH₂-CH₂- (octyl) | ~1.65 (p) | ~28.6 |

| -O-CH₂- (octyl) | ~4.15 (t) | ~66.0 |

| CH₃-O- | ~3.40 (s) | ~59.1 |

| -O-CH₂-CO- | ~4.05 (s) | ~69.5 |

| -C=O | - | ~170.5 |

Table 3: Key Expected HMBC Correlations for Structural Confirmation

| Proton Signal (Position) | Correlates to Carbon (Position) | Significance |

|---|---|---|

| -O-CH₂- (octyl) | -C=O | Confirms the ester linkage between the octyl group and the carbonyl carbon. |

| -O-CH₂-CO- | -C=O | Confirms the connectivity within the methoxyacetyl moiety. |

| -O-CH₂-CO- | CH₃-O- | Confirms the ether linkage within the methoxyacetyl moiety. |

| CH₃-O- | -O-CH₂-CO- | Confirms the position of the methoxy group. |

Chromatographic Derivatization Techniques for Enhanced Analytical Resolution and Functional Group Analysis

While this compound can be analyzed directly by techniques like Gas Chromatography (GC), derivatization can be a powerful strategy, particularly for improving detection limits, enhancing chromatographic resolution, or for analyzing related compounds or precursors in a complex matrix chromatographyonline.com.

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method libretexts.org. For instance, if analyzing for trace amounts of methoxyacetic acid (a potential precursor or hydrolysis product) alongside the ester, the acid can be converted to a different ester (e.g., a methyl or propyl ester) using a reagent like methyl chloroformate nih.govresearchgate.net. This process, known as esterification or alkylation, makes the polar carboxylic acid more volatile and less prone to adsorption, leading to better peak shape and sensitivity in GC-MS analysis libretexts.org.

Another application is to introduce a chromophore or fluorophore into the molecule to enable or enhance detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC) chromatographyonline.com. While this compound itself lacks a strong chromophore, if its presence needs to be confirmed via its hydrolysis products, the resulting 1-octanol could be derivatized with a reagent like 4-nitrobenzoyl chloride to produce a derivative with strong UV absorbance. These techniques are invaluable for quantitative analysis and for confirming the identity of analytes in complex samples.

Computational Chemistry and Theoretical Molecular Studies of Octyl 2 Methoxyacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, which in turn govern its reactivity. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, functioning as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. irjweb.com

For Octyl 2-methoxyacetate, the HOMO is expected to be localized around the oxygen atoms of the ester and ether functionalities, which possess lone pairs of electrons. The LUMO, conversely, would likely be centered on the carbonyl group (C=O), which is electron-deficient. To illustrate the typical outputs of such an analysis, the following table presents FMO data calculated for a representative triazine derivative using Density Functional Theory (DFT) at the B3LYP/6–311++G (d, p) level of theory.

| Parameter | Energy (eV) |

|---|---|

| $E_{HOMO}$ | -6.2967 |

| $E_{LUMO}$ | -1.8096 |

| Energy Gap ($\Delta E$) | 4.4871 |

Data is illustrative and based on a triazine derivative for exemplary purposes. irjweb.com

A relatively large energy gap, as shown in the illustrative data, would suggest that this compound is a kinetically stable molecule under normal conditions. The specific energies of the HOMO and LUMO would be instrumental in predicting its behavior in various chemical reactions, such as nucleophilic or electrophilic attack.

Investigations of Charge Transfer and Molecular Polarization

The distribution of electron density within a molecule is rarely uniform, leading to molecular polarization and the potential for intramolecular charge transfer. These phenomena are crucial for understanding a molecule's dipole moment, solubility, and how it interacts with other molecules and external electric fields. Computational methods can map the electrostatic potential (ESP) of a molecule, revealing regions of positive and negative charge.

In this compound, the electronegative oxygen atoms in the ester and ether groups would draw electron density towards them, creating partial negative charges. Consequently, the adjacent carbon atoms, particularly the carbonyl carbon, would bear partial positive charges. This charge separation results in a significant molecular dipole moment. The following table provides illustrative data on the effect of solvent polarity on the dipole moment of a series of dibenzylideneacetone (B150790) analogues, demonstrating how the molecular environment can influence electronic properties.

| Compound | Vacuum | Ethyl Acetate (B1210297) | Methanol (B129727) | DMSO |

|---|---|---|---|---|

| Analogue 1 | 3.50 | 3.85 | 4.01 | 4.12 |

| Analogue 2 | 4.10 | 4.51 | 4.70 | 4.83 |

| Analogue 3 | 2.95 | 3.25 | 3.39 | 3.48 |

Data is illustrative and based on dibenzylideneacetone analogues for exemplary purposes. nih.gov

As shown in the table, dipole moments tend to increase with the polarity of the solvent, indicating a greater degree of charge separation in polar environments. nih.gov A similar trend would be expected for this compound, influencing its solubility and intermolecular interactions.

Transition State Modeling and Reaction Energetics Calculation

Understanding the mechanism of a chemical reaction requires the characterization of its transition state—the highest energy point along the reaction coordinate. Computational chemistry allows for the modeling of these fleeting structures and the calculation of their energies, providing the activation energy barrier for the reaction. This is invaluable for predicting reaction rates and elucidating reaction mechanisms.

For this compound, a key reaction is hydrolysis, the cleavage of the ester bond by water. Theoretical modeling can map out the energy profile of this reaction, including the formation of a tetrahedral intermediate and the subsequent departure of the octanol (B41247) group. Below is an illustrative table of calculated activation energies for the hydrolysis of different esters, which demonstrates how computational methods can quantify reaction barriers.

| Ester Type | Reaction Step | Calculated Activation Energy ($\Delta G^{\ddagger}$) (kcal/mol) |

|---|---|---|

| Aryl Sulfate Diester | Thiolate Addition | 15.2 |

| Phosphate Diester | Protonation | 8.8 |

Data is illustrative and based on different ester types for exemplary purposes. usu.eduacs.org

These calculations would reveal the rate-determining step of the reaction and how factors such as catalysis (acidic or basic conditions) would affect the energy landscape. usu.edu

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscape

While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule in a larger system, such as in a liquid state or in solution. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and conformational changes.

For this compound, MD simulations could be used to understand its properties as a bulk liquid, including its density and viscosity. These simulations would also reveal how individual molecules interact with each other through van der Waals forces and dipole-dipole interactions. Furthermore, the long octyl chain allows for a wide range of conformations, and MD simulations can explore this conformational landscape, identifying the most probable shapes of the molecule in a given environment.

Semi-Empirical and Density Functional Theory (DFT) Approaches for Structural and Energetic Analysis

Both semi-empirical methods and Density Functional Theory (DFT) are powerful tools for determining the optimized geometry and energy of a molecule. DFT, in particular, has become a standard method in computational chemistry due to its balance of accuracy and computational cost. It is used to predict a wide range of properties, including bond lengths, bond angles, and vibrational frequencies.

An energetic and structural analysis of this compound using DFT would provide a precise three-dimensional model of its lowest energy conformation. The following table presents illustrative optimized geometric parameters for a related ester, adamantyl methyl ester, calculated at the B3LYP-D3(BJ) level of theory, showcasing the level of detail that can be obtained.

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.35 Å |

| O-C-C Bond Angle | 109.5° |

| C-O-C (Ester) Bond Angle | 116.0° |

Data is illustrative and based on adamantyl methyl ester for exemplary purposes. nih.gov

These calculated structural parameters can be compared with experimental data, if available, to validate the computational model. They also form the basis for further calculations, such as the prediction of spectroscopic properties.

Conformational Analysis and Stereochemical Predictions in Complex Systems

The flexibility of the octyl chain and the rotational freedom around the single bonds in the methoxyacetate (B1198184) moiety mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements and to determine the energy barriers to rotation between them. Esters typically exhibit a preference for a planar s-cis or s-trans conformation around the C-O single bond of the ester group, with the s-cis form generally being more stable.

Computational methods can be used to perform a systematic search of the conformational space of this compound, calculating the relative energies of different conformers. This is particularly important for understanding how the molecule might bind to a receptor or self-assemble in a condensed phase. The table below provides an example of the relative energies of different conformers for a flexible molecule, illustrating how computational analysis can map out the energetic landscape of molecular conformations.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Global Minimum (Hairpin) | 0.0 |

| Local Minimum 1 (Stepped) | 4.6 |

| Local Minimum 2 | 5.2 |

Data is illustrative and based on a flexible sulfonic ester for exemplary purposes. acs.org

Such an analysis for this compound would reveal the preferred three-dimensional shapes of the molecule, which is fundamental to understanding its physical and biological properties.

Applications of Octyl 2 Methoxyacetate in Advanced Organic Synthesis and Materials Science

Function as an Acyl Donor in Asymmetric Transformations

One of the most significant and well-documented roles for the broader class of alkyl 2-methoxyacetates is as acyl donors in reactions that establish stereocenters. Their unique electronic and steric properties make them highly effective in certain catalytic systems.

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product. This process combines a rapid racemization of the starting material with a highly enantioselective kinetic resolution. The efficiency of DKR is highly dependent on the choice of acyl donor.

Alkyl 2-methoxyacetates have been identified as superior acylating agents in the DKR of racemic amines and alcohols. researchgate.net Their application has been particularly effective in systems that combine an enzymatic catalyst for the acylation step and a transition metal complex for the racemization step. Research has shown that using alkyl methoxyacetates as acyl donors can lead to higher enantiomeric excesses (ee) and faster reaction rates compared to more conventional acyl donors like isopropyl acetate (B1210297). researchgate.net

Table 1: Comparison of Acyl Donors in Dynamic Kinetic Resolution (DKR) This table is a representative summary based on findings for alkyl methoxyacetates in general.

| Acyl Donor | Catalyst System | Substrate Type | Typical Performance |

|---|---|---|---|

| Alkyl Methoxyacetates | Lipase (B570770) (e.g., CALB) + Ru-catalyst | Racemic Amines | High conversion, excellent enantiomeric excess (>99% ee), faster reaction times. researchgate.net |

| Isopropyl Acetate | Lipase (e.g., CALB) + Ru-catalyst | Racemic Amines | Effective, but may result in lower enantiomeric excess and require longer reaction times compared to methoxyacetates. researchgate.net |

| Ethyl Butyrate | Lipase | Racemic Amines | Significantly lower reaction rates in aminolysis compared to ethyl methoxyacetate (B1198184). researchgate.net |

The synergy between enzymes and transition metals has enabled the development of highly efficient enantioselective transformations. In the context of DKR, alkyl 2-methoxyacetates play a crucial role in bridging these two catalytic cycles.

The most common system involves the use of an immobilized lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of a racemic amine or alcohol. Simultaneously, a ruthenium-based catalyst facilitates the rapid racemization of the unreacted enantiomer, continually replenishing the substrate for the enzyme. Alkyl 2-methoxyacetates are highly effective in this system because they are excellent substrates for the lipase, leading to a rapid and highly selective acylation. The use of these acyl donors has been shown to be critical for achieving high yields and near-perfect enantioselectivity in the synthesis of chiral amines. researchgate.net

Research into Octyl 2-Methoxyacetate as a Catalytic Mediator or Component in Novel Solvent Systems

The physical properties of a compound, such as its polarity and boiling point, can make it suitable for use as a solvent or a mediator in a catalytic process. These applications can influence reaction rates, catalyst stability, and product selectivity.

However, an extensive review of current research indicates a lack of studies focused on the use of this compound specifically as a catalytic mediator or as a primary component in novel solvent systems for catalysis. While related compounds, such as octanol (B41247) and other esters, are studied for their thermophysical properties in various solvent systems, this specific research has not been extended to this compound. researchgate.net Similarly, while octyl-functionalized supports are used for enzyme immobilization, this is distinct from the use of this compound as a solvent or mediator. mdpi.com Therefore, its potential in these applications remains theoretical and underexplored.

Utility in Advanced Derivatization for Specific Chemical Transformations and Modulations

This compound serves as a specialized reagent in advanced organic synthesis, where its distinct structure is leveraged for specific chemical transformations and modulations. The molecule consists of a reactive acetate group, an octyl ester tail, and a methoxy (B1213986) moiety at the alpha position. This combination of features allows it to be used as a sophisticated building block and acylating agent, where the octyl group modulates physical properties such as solubility in nonpolar solvents, while the methoxyacetate core dictates its chemical reactivity.

The primary utility of the 2-methoxyacetate functional group, which is the reactive center of the molecule, is demonstrated in high-precision acylation reactions. While research often highlights more common, smaller alkyl esters like ethyl or isopropyl 2-methoxyacetate, the chemical principles are directly applicable to the octyl variant. sci-hub.stacs.org These reagents are particularly effective in the derivatization of amines to form amides. This transformation is a cornerstone of synthetic chemistry, used for protecting amine groups, building peptide bonds, and synthesizing complex molecular frameworks. sci-hub.st

One of the most advanced applications of this class of reagents is in the kinetic resolution of chiral amines. sci-hub.st Kinetic resolution is a critical technique for separating enantiomers (mirror-image isomers) of a chiral compound. In this process, a chiral catalyst, often a lipase enzyme, selectively acylates one enantiomer of a racemic amine mixture at a much faster rate than the other. The choice of acylating agent is crucial for the efficiency and selectivity of the resolution. Esters of 2-methoxyacetic acid have proven to be superior acylating agents in this context compared to standard reagents like isopropyl acetate. sci-hub.st

For instance, in the lipase-catalyzed N-acylation of (±)-1-phenylethanamine, isopropyl 2-methoxyacetate demonstrates excellent enantiomeric selectivity, yielding products with an enantiomeric excess greater than 99.9%. sci-hub.st The methoxy group at the alpha position of the acetate is thought to play a key role in the precise molecular recognition within the enzyme's active site, enhancing its ability to distinguish between the two amine enantiomers. The use of this compound in such a system would be expected to confer similar high selectivity, with the long octyl chain potentially influencing reaction kinetics by altering substrate solubility or interactions with the enzymatic medium.

The following table, adapted from research on related 2-alkoxyacetate esters, illustrates the effectiveness of this functional group in the enzymatic kinetic resolution of amines. sci-hub.st

| Acylating Agent | Catalyst | Specific Reaction Rate (r) | Product Enantiomeric Excess (ee) |

| Isopropyl Acetate | CaLB (Lipase) | Low | Moderate |

| Ethyl 2-Methoxyacetate | CaLB (Lipase) | High | >99.8% |

| Isopropyl 2-Methoxyacetate | CaLB (Lipase) | Very High | >99.9% |

| Ethyl 2-Ethoxyacetate | CaLB (Lipase) | Very High | >99.9% |

Furthermore, the 2-methoxyacetate group is employed in the construction of complex heterocyclic scaffolds. In the total synthesis of Waltherione alkaloids, for example, ethyl 2-methoxyacetate is used as a key precursor in a Conrad-Limpach reaction to build the core quinolinone structure. acs.org The ester is reacted with an aniline (B41778) derivative to form a β-keto-ester, which then undergoes cyclization. acs.org This demonstrates the role of the methoxyacetate moiety as a versatile two-carbon building block for introducing specific functionality into a target molecule.

The synthesis of this compound itself is achieved through straightforward industrial processes like transesterification. A common method involves reacting methyl methoxyacetate with n-octanol in the presence of a catalyst. google.com Methanol (B129727) is removed during the reaction to drive the equilibrium towards the formation of the desired octyl ester, achieving high conversion rates. google.com

The parameters for a typical synthesis are detailed in the table below. google.com

| Reactant 1 | Reactant 2 | Catalyst | Process | Conversion |

| Methyl Methoxyacetate | n-Octanol | Not specified (typically acid or base) | Transesterification | >98% |

Academic Research on Environmental Fate and Degradation Pathways of Octyl 2 Methoxyacetate

Mechanisms of Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. For Octyl 2-methoxyacetate, key abiotic degradation mechanisms would likely include thermal degradation and pyrolysis, particularly in specific environmental compartments or during analytical procedures.

While specific studies focusing solely on the thermal degradation and pyrolysis of this compound for environmental sample analysis are not extensively documented, the principles of these processes can be inferred from research on similar ester compounds. Pyrolysis, which is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a common analytical technique used to study organic compounds in environmental matrices like soil and sediment.

When subjected to pyrolysis, esters like this compound are expected to break down into smaller, more volatile fragments. The fragmentation patterns can provide information about the original structure of the molecule. For long-chain alkyl acetates, thermal degradation can proceed through several pathways, including cleavage of the ester bond to form an alcohol and a carboxylic acid, or elimination reactions that produce an alkene and acetic acid. The specific products and their relative abundances depend on the pyrolysis temperature and conditions.

In the context of environmental analysis, pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful tool. If this compound were present in an environmental sample, this technique could be used to identify its characteristic pyrolysis products, thereby confirming its presence and providing quantitative data. Research on the pyrolysis of fatty acid methyl esters (FAMEs) indicates that the primary decomposition products are influenced by the temperature, with different bond cleavages occurring at various temperature ranges. scispace.com

Table 1: Potential Thermal Degradation Products of this compound

| Precursor Compound | Potential Degradation Pathway | Potential Products |

|---|---|---|

| This compound | Ester Bond Cleavage | Octanol (B41247), 2-methoxyacetic acid |

| This compound | Elimination Reaction | 1-Octene, 2-methoxyacetic acid |

| This compound | C-O Bond Scission (ether) | Methoxy (B1213986) radical, Octyl acetate (B1210297) radical |

This table is illustrative and based on general principles of ester pyrolysis; specific product distribution for this compound would require experimental verification.

Thermochemolysis is a variation of pyrolysis where a chemical agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is added to the sample. This technique is particularly useful for the analysis of complex organic matter in soil and sediments, as it can cleave ester and ether bonds and methylate the resulting polar functional groups, making them more amenable to GC/MS analysis. huji.ac.il

Studies on soil organic matter have utilized TMAH thermochemolysis to characterize the composition of humic substances, which can include various esters and ethers. huji.ac.il This technique has been shown to be effective in cleaving ester linkages within complex macromolecules, releasing constituent fatty acids as their methyl esters. fao.org If this compound were part of the organic carbon in an environmental sample, thermochemolysis with TMAH would likely lead to the formation of methyl 2-methoxyacetate and potentially methylated derivatives of the octyl group, which could then be identified by GC/MS. The application of thermochemolysis allows for the differentiation between free acids and those bound as esters within a sample matrix. researchgate.net

Mechanistic and Pathway-Focused Biodegradation Studies

The biodegradation of this compound is expected to be a significant pathway for its removal from the environment. As an ester, it is susceptible to enzymatic hydrolysis by a wide range of microorganisms.

The primary mechanism for the biodegradation of esters is hydrolysis, catalyzed by esterase enzymes, to yield the corresponding alcohol and carboxylic acid. libretexts.org In the case of this compound, this would result in the formation of octan-1-ol and 2-methoxyacetic acid.

Figure 1: Proposed Initial Biodegradation Step of this compound

Following this initial hydrolysis, the resulting products, octan-1-ol and 2-methoxyacetic acid, would be further metabolized by microorganisms.

Octan-1-ol , a fatty alcohol, would likely be oxidized to octanoic acid, which can then enter the beta-oxidation pathway to be broken down into acetyl-CoA.

2-Methoxyacetic acid is a glycol ether derivative. The biodegradation of glycol ethers can proceed through the cleavage of the ether bond, although this is generally a slower process than ester hydrolysis. The methoxy group may be cleaved to form methanol (B129727) and glycolic acid, or the entire molecule could be metabolized through other oxidative pathways.

While specific studies on the microbial consortia capable of degrading this compound are not available, it is reasonable to assume that common soil and aquatic microorganisms possessing broad-specificity esterases would be involved in its initial breakdown.

Theoretical Modeling of Environmental Persistence and Transformation

In the absence of extensive experimental data, theoretical models such as Quantitative Structure-Activity Relationships (QSAR) and multimedia fate models can be used to predict the environmental persistence and transformation of chemicals like this compound.

QSAR models use the molecular structure of a chemical to predict its physicochemical properties and environmental fate. For esters, QSAR models have been developed to predict properties like hydrolysis rates. nih.gov These models typically use descriptors related to the electronic and steric properties of the ester to estimate its susceptibility to hydrolysis. The environmental persistence of organic pollutants is governed by a combination of substance-specific properties and environmental conditions. nih.gov

Table 2: Estimated Physicochemical Properties and Environmental Fate Parameters for QSAR and Fate Modeling of this compound

| Parameter | Estimated Value/Behavior | Implication for Environmental Fate |

|---|---|---|

| Water Solubility | Moderately soluble | Partitioning into the aqueous phase, available for microbial degradation. |

| Vapor Pressure | Low to moderate | Potential for volatilization from water and soil surfaces. |

| Log Kow | Moderate | Low to moderate potential for bioaccumulation. |

| Abiotic Hydrolysis Rate | Slow at neutral pH | Biodegradation is likely the more significant degradation pathway in water. |

| Biodegradation Rate | Expected to be readily biodegradable | Low persistence in biologically active environments. |

These are estimated parameters based on the structure of this compound and data for analogous compounds. Experimental determination is required for accurate modeling.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Efficient and Selective Transformations of Octyl 2-Methoxyacetate

The synthesis of esters has been a focal point for the development of novel catalytic systems that are both efficient and selective. Research into the synthesis of similar esters, such as octyl acetate (B1210297), offers valuable insights into potential catalytic routes for this compound. Both biocatalysis and heterogeneous catalysis have shown promise in this area.

Lipase-catalyzed synthesis represents a green and highly selective method for ester production. begellhouse.comnih.gov For instance, the synthesis of octyl acetate has been successfully achieved using immobilized lipases, such as Fermase CALB™ 10000 and Novozyme 435. begellhouse.comnih.gov These enzymatic approaches often occur under mild conditions and can be performed in solvent-free systems, which aligns with the principles of green chemistry. begellhouse.comnih.govrsc.org The reusability of immobilized enzymes is a key advantage, with studies on octyl acetate synthesis demonstrating that the catalyst can be recycled multiple times with only a minor loss in activity. begellhouse.com

Heterogeneous acid catalysts also present a viable alternative for the synthesis of octyl esters. Catalysts like silica (B1680970) sulfuric acid have been employed for the esterification of acetic acid with n-octanol to produce n-octyl acetate. begellhouse.com These solid acid catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. begellhouse.com Research has focused on optimizing reaction parameters such as temperature, reactant molar ratio, and catalyst loading to maximize conversion rates. begellhouse.comresearchgate.net

Table 1: Comparison of Catalytic Systems for Octyl Acetate Synthesis

| Catalyst | Substrates | Reaction Conditions | Max. Conversion | Catalyst Reusability | Reference |

| Fermase CALB™ 10000 | Acetic acid, n-octanol | 60°C, 4h, solvent-free | 93.73% | 8 cycles (30% activity loss) | begellhouse.com |

| Immobilized Rhizopus oryzae NRRL 3562 lipase (B570770) | Vinyl acetate, octanol (B41247) | 32°C, 12h, solvent-free | 92.35% | 6 cycles (>95% relative activity) | nih.gov |

| Silica Sulfuric Acid | Acetic acid, n-octanol | 348 K, 6 wt% catalyst | 92.72% | 4 cycles | begellhouse.com |

| H5PW10V2O40/FAC | Acetic acid, n-octyl alcohol | 383 K, 5 wt% catalyst | 81.43% | 4 cycles | researchgate.net |

Future research on this compound will likely explore similar chemo-enzymatic and heterogeneous catalytic strategies to develop efficient and sustainable synthetic routes. acs.orgnih.govresearchgate.netglycoexpresstech.com

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding reaction mechanisms and designing more efficient catalytic processes. researchgate.netmdpi.comscielo.org.za While specific DFT studies on this compound are not yet available, research on analogous transesterification reactions provides a framework for how these computational approaches can be applied.

DFT calculations have been used to investigate the mechanisms of acid- and base-catalyzed transesterification for biodiesel production. researchgate.netdergipark.org.trkisti.re.kr These studies can elucidate the reaction pathways, identify transition states, and calculate activation energies, which are crucial for understanding the rate-limiting steps of a reaction. researchgate.netmdpi.com For example, in the acid-catalyzed transesterification of oleic acid monoacylglycerol with methanol (B129727), DFT was used to compare different reaction paths and determine the optimal one based on activation energies. researchgate.net

Computational tools are also being employed in the de novo design of enzymes with specific catalytic activities. nih.govresearchgate.net By modeling the transition state of a desired reaction, researchers can design an active site and build a protein scaffold around it. nih.gov This approach has the potential to create novel lipases specifically tailored for the synthesis of esters like this compound with high selectivity and efficiency. nih.govresearchgate.net Molecular docking studies can further complement this by predicting the binding affinities of substrates to the active sites of enzymes, which can correlate with their hydrolytic efficacies. nih.gov

The application of these computational methods to this compound could provide valuable insights into its synthesis and reactivity. By modeling the esterification or transesterification reactions, it would be possible to screen potential catalysts, optimize reaction conditions, and understand the underlying reaction mechanisms at a molecular level.

Table 2: Application of Computational Approaches in Ester Synthesis

| Computational Method | Application | Key Findings/Potential Insights | Reference |

| Density Functional Theory (DFT) | Mechanistic study of acid-catalyzed transesterification | Identified the optimal reaction path and the most stable intermediate structure; calculated activation energies. | researchgate.net |

| DFT | Study of Na-doped g-C3N4 catalyst for transesterification | Revealed that doping reduces the barrier of the rate-limiting step, enhancing biodiesel productivity. | mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | De novo design of lipases | Generation of transition states with ideal active sites to construct a predefined arrangement of catalytic residues. | nih.gov |

| Molecular Docking | Prediction of lipase binding affinities | Correlated favorable binding poses in proximity to the catalytic triad (B1167595) with higher binding affinities of biphenyl (B1667301) esters. | nih.gov |

Exploration of this compound in Sustainable Chemical Processes and Circular Economy Concepts